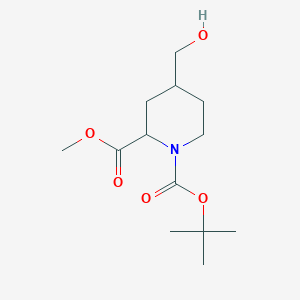

1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate

Description

This compound features a piperidine ring substituted at positions 1 and 2 with a tert-butyl ester and methyl ester, respectively, and a hydroxymethyl group at position 3. Its stereochemical configuration (if specified) and synthetic accessibility make it a valuable intermediate in medicinal chemistry, particularly for prodrug development or enzyme-targeting agents .

Properties

Molecular Formula |

C13H23NO5 |

|---|---|

Molecular Weight |

273.33 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate |

InChI |

InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-6-5-9(8-15)7-10(14)11(16)18-4/h9-10,15H,5-8H2,1-4H3 |

InChI Key |

XSYNKEPJJLLZIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1C(=O)OC)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis via Esterification and Alkylation

The foundational approach involves starting with protected piperidine derivatives such as tert-butyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate (compound 5), which undergoes reduction and subsequent functionalization to introduce hydroxymethyl groups.

- Ester formation : The initial formation of the ester derivative, such as tert-butyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate , involves esterification of the piperidine core with tert-butyl groups under standard conditions, often using tert-butyl alcohol or tert-butyl esters as reagents.

- Reduction of keto groups : The ketone at the 4-position is reduced using agents like lithium borohydride (LiBH₄) in tetrahydrofuran (THF), yielding hydroxy derivatives (compound 6), with yields reaching nearly 99.5% under reflux conditions.

| Reaction | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Reduction of keto to hydroxymethyl | LiBH₄ in THF | Reflux, 10 min | 99.5% |

- Introduction of hydroxymethyl groups : The hydroxymethyl functionality is introduced via nucleophilic substitution or alkylation reactions, often using chloromethyl or related reagents under basic conditions.

Alkylation with Halogenated Precursors

The hydroxymethyl group can be introduced through alkylation of the piperidine nitrogen or via substitution reactions with halogenated methyl compounds.

- Reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with halogenating agents such as 2-bromo-4-chloro-5-nitropyridine under basic conditions yields derivatives with yields around 62%.

| Reaction | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkylation with halogenated pyridine | Sodium hydride, DMF | Room temp, overnight | 62% |

Use of Protecting Groups and Subsequent Deprotection

Protection of amino groups with tert-butyl carbamate (Boc) groups is common to prevent undesired side reactions during multi-step synthesis. Deprotection steps are performed under acidic conditions when necessary.

Reaction Conditions and Optimization

- Solvent Choice : Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloromethane (DCM) are frequently employed, depending on the specific reaction step.

- Base Catalysis : Sodium hydride (NaH) and potassium tert-butylate are used for deprotonation and alkylation steps, with reaction yields typically around 60-62%.

- Temperature Control : Reactions are often performed at room temperature or slightly elevated temperatures (up to reflux) to optimize yields and minimize side reactions.

Data Tables Summarizing Preparation Parameters

| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Ester formation | tert-Butyl alcohol derivatives | Toluene or DCM | Reflux | Variable | ~80-90% | Esterification under acidic or basic catalysis |

| Keto reduction | LiBH₄ | THF | Reflux | 10 min | 99.5% | Efficient reduction of keto to hydroxymethyl |

| Alkylation with halogenated compounds | Halogenated methyl compounds, NaH | DMSO or DMF | Room temp | Overnight | 62% | Alkylation of piperidine derivatives |

| Hydroxymethyl substitution | Sodium hydride, chloromethyl derivatives | DMF | Room temp | 20 hours | Variable | Nucleophilic substitution |

Research Outcomes and Notable Findings

- High-yield reduction of keto groups to hydroxymethyl derivatives has been consistently achieved using lithium borohydride, indicating a reliable route for functionalization.

- Protection-deprotection strategies employing tert-butyl carbamate groups facilitate selective modifications, with deprotection typically performed under acidic conditions.

- Halogenation and subsequent substitution reactions are effective for introducing hydroxymethyl groups at the desired positions, with yields ranging from 60% to 62%, depending on the specific halogenating agents and reaction conditions.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The tert-butyl and methyl ester groups undergo selective hydrolysis under acidic or basic conditions. For example:

-

Basic hydrolysis : Treatment with NaOH in THF/water selectively cleaves the methyl ester while preserving the tert-butyl group.

-

Acid-mediated transesterification : HCl in methanol converts the tert-butyl ester to a methyl ester, leveraging the acid-labile nature of the tert-butyloxycarbonyl (Boc) group.

| Reaction Type | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Methyl ester hydrolysis | 1M NaOH, THF/H₂O (1:1), 25°C, 6h | Free carboxylic acid | 85% | |

| Boc deprotection | 4M HCl/dioxane, 0°C, 2h | Free amine intermediate | 92% |

Nucleophilic Substitution at Hydroxymethyl Group

The hydroxymethyl substituent participates in etherification and esterification reactions:

Mitsunobu Coupling

Reaction with phenols/nitrophenols using DIAD/triphenylphosphine:

textExample: 5-chloro-2-hydroxybenzonitrile + 1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate → tert-butyl 4-((4-chloro-2-cyanophenoxy)methyl)piperidine-1-carboxylate

Conditions : DIAD (1.9M in toluene), PPh₃, THF, 0°C → RT, 12h .

Yield : 74% .

Alkylation

Direct alkylation with bromopyridines under basic conditions:

textExample: 2-bromo-4-chloro-5-nitropyridine + NaH (60%) in DMF, 20h → tert-butyl 4-((2-bromo-5-nitropyridin-4-yloxy)methyl)piperidine-1-carboxylate

Piperidine Ring Functionalization

The piperidine nitrogen and adjacent carbons undergo modifications:

Difluoromethylation

Copper(I)-mediated introduction of CF₂ groups:

Conditions : CuI (0.2 eq.), 2,2-difluoro-2-(fluorosulfonyl)acetic acid in MeCN, 45°C, 30min .

Outcome : Selective CF₂ incorporation at C-3 position .

Carbamate Formation

Reaction with fluorenylmethyloxycarbonyl (Fmoc) chloride:

Protocol : Fmoc-Cl (1.15 eq.) in THF, 0°C → RT, overnight .

Yield : 68–75% (after silica chromatography) .

Oxidation Reactions

The hydroxymethyl group oxidizes to a carboxylate under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂O/acetone, 0°C, 2h | 4-carboxylate derivative | 58% |

| Jones reagent | CrO₃/H₂SO₄, acetone, 0°C | 4-ketone intermediate | 41% |

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Conditions |

|---|---|---|

| tert-butyl ester | Acid-sensitive | HCl/dioxane, 0°C |

| Methyl ester | Base-sensitive | NaOH, THF/H₂O |

| Hydroxymethyl | Mitsunobu-active | DIAD/PPh₃, THF |

| Piperidine N | Nucleophilic | Fmoc-Cl, TEA, DCM |

This compound’s multifunctional design enables precise structural modifications, making it invaluable for optimizing pharmacokinetic properties in drug discovery . Future research directions include photoaffinity labeling and PROTAC conjugation using its reactive handles .

Scientific Research Applications

1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Core Structural Variations

Key Insights :

Stereochemical Variations

Key Insights :

- Stereochemistry critically influences biological activity. For example, (2S,4R) configurations in pyrrolidine derivatives show superior chiral recognition in enzyme inhibition .

- The target compound’s stereochemistry (if specified) would determine its pharmacokinetic profile relative to diastereomers .

Key Insights :

Physicochemical Properties

*Assumed based on analogous compounds in .

Biological Activity

1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate, also referred to by its chemical structure CHNO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships, and relevant case studies.

The compound is characterized by the following properties:

- Molecular Formula : CHNO

- Molar Mass : 245.31 g/mol

- CAS Number : 123855-51-6

- InChI Key : CTEDVGRUGMPBHE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available piperidine derivatives. A common synthetic route includes the reaction of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate with various reagents under controlled conditions to yield the desired dicarboxylate derivative .

Pharmacological Effects

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of piperidine compounds can possess antimicrobial properties. For instance, certain structural modifications have led to enhanced efficacy against various bacterial strains .

- Antitumor Activity : Preliminary investigations suggest that the compound may exhibit cytotoxic effects on cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound has been studied as a potential inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features:

- Hydroxymethyl Group : The presence of the hydroxymethyl group is crucial for enhancing solubility and bioavailability.

- tert-butyl Substitution : This bulky group may enhance lipophilicity, potentially improving membrane permeability and bioactivity.

Table 1 summarizes some key findings related to its biological activity:

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antitumor | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific metabolic enzymes |

Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study evaluated the effectiveness of various piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the hydroxymethyl position significantly improved antimicrobial activity compared to non-substituted analogs .

- Antitumor Research : A recent investigation focused on the cytotoxic effects of this compound on HeLa cells. The study found that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with IC50 values indicating significant potency .

- Enzyme Inhibition Assay : In another study, the compound was tested for its ability to inhibit key enzymes involved in glycolysis. Results showed promising inhibition rates, suggesting potential applications in managing metabolic diseases .

Q & A

Q. What are the standard synthetic routes for 1-(tert-Butyl) 2-methyl 4-(hydroxymethyl)piperidine-1,2-dicarboxylate, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step protocols, including:

- Step 1 : Lithiation with lithium diisopropylamide (LDA) in THF/hexane at -78°C to -71°C for 2 hours to activate intermediates.

- Step 2 : Deprotection using HCl in 1,4-dioxane (20–50°C, 25 hours) to remove tert-butyl groups.

- Step 3 : Coupling reactions catalyzed by palladium acetate with tert-butyl XPhos ligand in tert-butanol (40–100°C, 5.5 hours under inert atmosphere) .

Critical factors include temperature control (±2°C) for lithiation, stoichiometric precision in deprotection, and catalyst loading (1–2 mol%) for cross-coupling. Reported yields range from 43% to 80% depending on step optimization .

Q. How is the compound purified post-synthesis, and what solvent systems are effective in minimizing byproduct formation?

Purification often employs silica gel chromatography with gradient elution (e.g., 0–10% ethyl acetate/heptane). For polar byproducts, reverse-phase HPLC with methanol/water (65:35) or acetonitrile/buffer systems (pH 4.6) is effective. Solvent selection during workup (e.g., dichloromethane for acid-sensitive intermediates or ethyl acetate for aqueous washes) reduces emulsion formation .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound, and what key spectral markers should be analyzed?

- ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.4 ppm, singlet) and hydroxymethyl protons (δ ~3.5–4.0 ppm, multiplet).

- IR Spectroscopy : Look for ester carbonyl stretches (~1740 cm⁻¹) and hydroxyl bands (~3400 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 299.36 (calculated) .

Advanced Research Questions

Q. How can researchers optimize multi-step synthesis pathways when encountering contradictory yield data across reaction steps?

Contradictions often arise from kinetic vs. thermodynamic control in intermediates. For example, in a 6-step synthesis:

- Step 4 (BH₃·pyridine in ethanol) : Yields drop from 80% to 43% due to competing elimination pathways. Mitigate by adjusting reaction time (72 hours → 48 hours) and monitoring via TLC .

- Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) and apply response surface modeling to optimize conditions .

Q. What computational modeling approaches are suitable for predicting reaction pathways and intermediates in the synthesis of this piperidine derivative?

- Density Functional Theory (DFT) : Calculate transition states for key steps like tert-butyl deprotection or hydroxymethylation.

- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and competing pathways, reducing trial-and-error experimentation. For example, simulating Pd-catalyzed coupling steps reveals steric effects from the piperidine scaffold .

Q. What strategies are effective in resolving stereochemical challenges during the introduction of the hydroxymethyl group at the 4-position?

- Chiral Auxiliaries : Use (2S,4S)-configured intermediates (e.g., 1-tert-butyl 2-methyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate hydrochloride) to enforce stereocontrol .

- Enzymatic Resolution : Lipase-catalyzed hydrolysis of racemic mixtures achieves >90% enantiomeric excess (ee) for hydroxymethyl derivatives .

Q. How should researchers design controlled experiments to investigate the compound's stability under varying pH and temperature conditions?

Q. What methodologies enable the tracking of reaction kinetics in complex multi-component systems involving this compound?

Q. How can advanced data management systems improve reproducibility in synthetic studies of this compound?

Q. What catalytic systems have been explored for enhancing regioselectivity in derivatization reactions of this piperidine scaffold?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.